

Foreword: Navigating Chemical Nomenclature

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(2-Ethoxyethoxy)benzoic acid**

Cat. No.: **B177987**

[Get Quote](#)

This guide focuses on the chemical compound 4-Ethoxybenzoic acid, identified by the CAS number 619-86-3.^[1] The user's initial request for "**4-(2-Ethoxyethoxy)benzoic acid**" did not correspond to a readily available, standard registered chemical compound. Due to the potential for ambiguity in chemical naming, this guide centers on the well-documented and structurally related compound, 4-Ethoxybenzoic acid, to ensure scientific accuracy and provide actionable insights for researchers and developers.

Executive Summary

4-Ethoxybenzoic acid is an aromatic carboxylic acid that is emerging as a compound of significant interest in pharmaceutical development and materials science.^{[2][3]} Characterized by a benzoic acid core with an ethoxy group at the para (4-) position, this molecule serves as a versatile building block in organic synthesis.^[3] Recent research has highlighted its potential as an anti-biofilm agent, particularly against *Staphylococcus aureus*, opening new avenues for its application in combating antibiotic resistance.^[4] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, current and potential applications, and essential safety and handling information for laboratory and industrial professionals.

Physicochemical Properties

4-Ethoxybenzoic acid is a white crystalline powder at room temperature.^[2] The presence of both a polar carboxylic acid group and a moderately nonpolar ethoxy group gives it a balanced solubility profile, being sparingly soluble in water but readily soluble in organic solvents.^[5]

Table 1: Physicochemical Data for 4-Ethoxybenzoic Acid

Property	Value	Source(s)
CAS Number	619-86-3	[1] [2]
Molecular Formula	C ₉ H ₁₀ O ₃	[1] [2]
Molecular Weight	166.17 g/mol	[2]
Appearance	White to light yellow crystalline powder	[2] [6]
Melting Point	197-199 °C	
pKa	4.49	[7]
Solubility	Sparingly soluble in water, soluble in organic solvents	[5] [7]
IUPAC Name	4-ethoxybenzoic acid	[1]
SMILES	CCOC1=CC=C(C=C1)C(=O)O	[1]

Synthesis and Manufacturing

The synthesis of 4-Ethoxybenzoic acid is most commonly achieved through the Williamson ether synthesis, a robust and well-established method for forming ethers.[\[8\]](#) This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Core Synthesis Pathway: Williamson Ether Synthesis

The foundational principle of this synthesis is the reaction between a phenoxide and an alkyl halide.[\[9\]](#) For 4-Ethoxybenzoic acid, the process starts with a p-hydroxybenzoic acid derivative, where the phenolic proton is removed by a base to form a more nucleophilic phenoxide. This is followed by an S_n2 reaction with an ethyl halide.

Causality of Experimental Choices:

- Starting Material: Methyl 4-hydroxybenzoate is often preferred over 4-hydroxybenzoic acid itself. The ester group protects the carboxylic acid from reacting with the base used in the first step, preventing unwanted side reactions. The methyl ester can be easily hydrolyzed in a subsequent step to yield the final carboxylic acid.

- **Base Selection:** A moderately strong base like potassium carbonate or sodium hydroxide is sufficient to deprotonate the phenol. The acidity of phenols is significantly higher than that of aliphatic alcohols due to the resonance stabilization of the resulting phenoxide ion.[10]
- **Alkylating Agent:** Ethyl iodide or ethyl bromide are excellent electrophiles for the S_N2 reaction due to the good leaving group ability of iodide and bromide.[10]
- **Solvent:** A polar aprotic solvent like acetone or DMF is typically used to dissolve the reactants and facilitate the S_N2 mechanism.

Diagram 1: Synthesis of 4-Ethoxybenzoic Acid

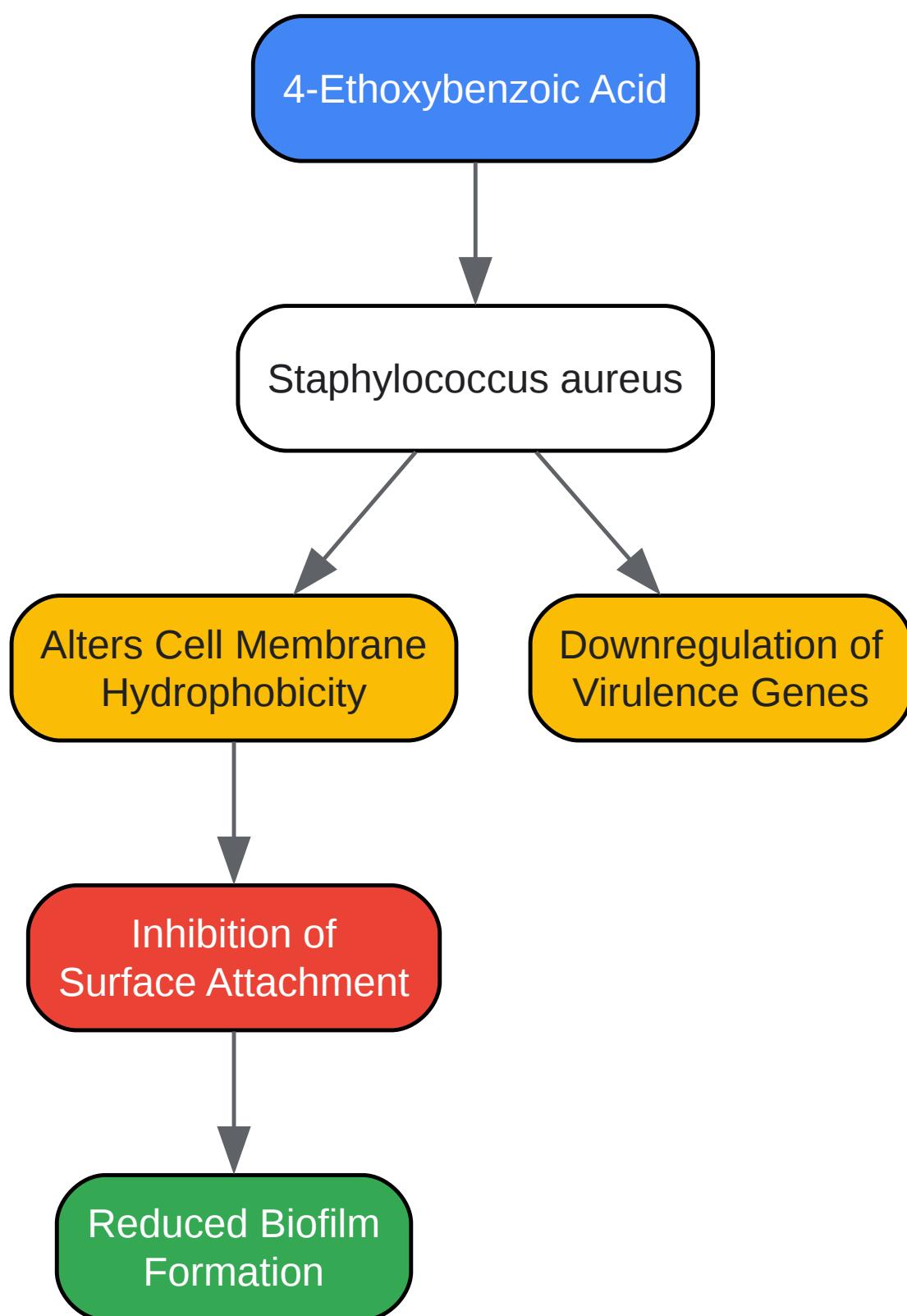
Step 1: Ether Formation

Methyl 4-hydroxybenzoate

Base (e.g., K_2CO_3)
Ethyl Iodide (CH_3CH_2I)
Solvent (e.g., Acetone)

Williamson Ether Synthesis

Methyl 4-ethoxybenzoate


Step 2: Saponification

Base (e.g., $NaOH$)
Water/Ethanol

Methyl 4-ethoxybenzoate

Hydrolysis

4-Ethoxybenzoic acid

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of 4-Ethoxybenzoic acid's anti-biofilm activity.

Intermediate in Organic Synthesis

4-Ethoxybenzoic acid serves as a valuable building block for more complex molecules due to its functional groups.

- Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceuticals, including potential anti-inflammatory and analgesic agents. [\[2\]](#)[\[3\]](#)
- Liquid Crystals: The rigid, rod-like structure of the benzoic acid core makes it a suitable component in the synthesis of liquid crystals. [\[6\]](#)[\[11\]](#)
- Polymers and Dyes: It is also employed in the production of specialty polymers and dyes. [\[2\]](#)

Safety, Handling, and Storage

Proper handling of 4-Ethoxybenzoic acid is crucial to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

- Hazards: May cause skin, eye, and respiratory tract irritation. [\[7\]](#)[\[12\]](#)The toxicological properties have not been fully investigated. [\[7\]](#)
- PPE: Standard laboratory PPE should be worn, including safety goggles, gloves, and a lab coat. [\[13\]](#)Work should be conducted in a well-ventilated area or a chemical fume hood. [\[7\]](#)

Table 2: GHS Hazard Information

Hazard Statement	Description	Precautionary Statement
H315	Causes skin irritation	P280: Wear protective gloves.
H319	Causes serious eye irritation	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335	May cause respiratory irritation	P261: Avoid breathing dust.
H412	Harmful to aquatic life with long lasting effects	P273: Avoid release to the environment.

Source: Sigma-Aldrich Safety Data Sheet

First Aid Measures

- Eye Contact: Immediately flush with plenty of water for at least 15 minutes. [\[13\]](#)
- Skin Contact: Wash off with soap and plenty of water. [\[13\]](#)
- Inhalation: Move the person to fresh air. [\[13\]](#)
- Ingestion: Wash out mouth with water. Seek medical attention. [\[13\]](#)

Storage and Disposal

- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. [\[7\]](#)[\[14\]](#)
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-Ethoxybenzoic acid (CAS 619-86-3) is a compound with established utility as a synthetic intermediate and burgeoning potential in the pharmaceutical field. Its demonstrated ability to inhibit biofilm formation and enhance the efficacy of existing antibiotics against resistant

pathogens like *S. aureus* positions it as a significant lead for further research and development. This guide has provided a technical foundation for understanding its properties, synthesis, and applications, intended to support the innovative work of researchers and scientists in the field.

References

- Campbell, M., Cho, C. Y., Ho, A. M., Huang, J. Y., Martin, B. D., & Gilbert, E. S. (2020). 4-Ethoxybenzoic acid inhibits *Staphylococcus aureus* biofilm formation and potentiates biofilm sensitivity to vancomycin. *International Journal of Antimicrobial Agents*, 56(3), 106086. [\[Link\]](#)
- Otto Chemie Pvt. Ltd. (n.d.). 4-Ethoxybenzoic acid, 99%.
- PubChem. (n.d.). 4-Ethoxybenzoic acid.
- Frontiers in Microbiology. (2025, December 18). The anti-biofilm compound 4-ethoxybenzoic acid (4EB) inhibits *Staphylococcus aureus* virulence factor production via a putative 4EB-binding pocket in key virulence-associated proteins.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Ethoxybenzoic acid, 99%.
- Semantic Scholar. (2020). 4-ethoxybenzoic acid inhibits *Staphylococcus aureus* biofilm formation and potentiates biofilm sensitivity to vancomycin.
- Science Learning Center. (n.d.). Experiment : Williamson Ether Synthesis of Ethoxybenzene.
- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [\[Link\]](#)
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- FirstIgnite. (n.d.). Antibiofilm activity of alkoxybenzoic acids.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- DC Chemicals. (n.d.). COA of 4-Ethoxybenzoic acid.
- University of the West Indies. (n.d.). Experiment 12. Preparation of 4-acetoxybenzoic acid.
- Chemistry LibreTexts. (2024, September 1). 2.4: Preparation of 4-Acetoxy Benzoic acid.
- Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. 4-Ethoxybenzoic acid inhibits *Staphylococcus aureus* biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Ethoxybenzoic acid | 619-86-3 | FE54831 | Biosynth [biosynth.com]
- 6. 4-Ethoxybenzoic acid | 619-86-3 [chemicalbook.com]
- 7. 4-Ethoxybenzoic acid(619-86-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. francis-press.com [francis-press.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. 4-Ethoxybenzoic acid, 99% 619-86-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [Foreword: Navigating Chemical Nomenclature]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b177987#4-2-ethoxyethoxy-benzoic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com